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Compound of Interest

Compound Name: 3-Hydrazinoquinoxalin-2-ol

Cat. No.: B372169

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a
representative synthetic protocol for 3-Hydrazinoquinoxalin-2-ol (also known as 3-hydrazinyl-
1H-quinoxalin-2-one). This key heterocyclic compound serves as a crucial intermediate in the
synthesis of a wide array of bioactive molecules. The information presented here is intended to
support research and development efforts in medicinal chemistry and materials science.

Core Spectroscopic Data

The spectroscopic data for 3-Hydrazinoquinoxalin-2-ol has been compiled from various
sources. While a complete, unified dataset is not available in the literature, the following tables
summarize the key reported and expected spectral characteristics.

Table 1: *H NMR Spectroscopic Data

The proton NMR data provides characteristic signals for the hydrazino and quinoxalinone core

protons.
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Proton Assignment

Chemical Shift (5) in
ppm

Multiplicity

Notes

Aromatic-H

~7.00 - 8.40

Multiplet

Expected range for
the four protons on

the benzene ring.

NH (Amide)

~12.19

Singlet (broad)

Exchangeable with
D20. Value inferred
from a closely related

derivative[1].

NH (Hydrazine)

~9.50

Singlet (broad)

Exchangeable with
D20. Value inferred
from a closely related

derivative[1].

NH:z (Hydrazine)

453 -4.79

Singlet (broad)

Exchangeable with
D20. A signal at 4.53
ppm has been
explicitly reported for
the starting
material[2]. A value of
4.79 ppm is reported

for a derivative[1].

Solvent: DMSO-de

Table 2: *C NMR Spectroscopic Data

Specific 3C NMR data for 3-Hydrazinoquinoxalin-2-ol is not readily available. However,

based on data from its derivatives, the following chemical shift ranges can be anticipated.
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Expected Chemical Shift (d)

Carbon Assignment ] Notes
in ppm
C=0 (Amide Carbonyl) ~155 - 165
C=N ~145 - 155 Two signals expected.
) ] Multiple signals for the carbons
Aromatic/Heterocyclic Carbons  ~110 - 140

of the quinoxaline ring system.

Solvent: DMSO-ds

Table 3: IR Spectroscopic Data

Infrared spectroscopy confirms the presence of key functional groups. The data presented is

based on a closely related derivative and is expected to be highly representative.[1]

Functional Group

Wavenumber (cm—1)

Intensity

N-H Stretch (Amine/Amide) 3312, 3245 Strong, Broad
C=0 Stretch (Amide) 1678 Strong

C=N Stretch ~1610 Medium
Aromatic C=C Stretch ~1500 - 1600 Medium-Weak

Table 4: Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight and provides fragmentation patterns

useful for structural elucidation.

Parameter Value Source

Molecular Formula CsHsN4O PubChem][3]
Molecular Weight 176.18 g/mol PubChem][3]
Major Fragment lons (m/z) 176, 119 PubChem|[3]
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Experimental Protocols

The following section details a generalized protocol for the synthesis of 3-
Hydrazinoquinoxalin-2-ol and the common methods for its spectroscopic analysis.

Synthesis of 3-Hydrazinoquinoxalin-2-ol

This protocol is adapted from the synthesis of a substituted derivative.[1] The synthesis
involves the reaction of a quinoxaline-2,3-dione precursor with hydrazine hydrate.

Materials:

e Quinoxaline-2,3-dione

e Hydrazine hydrate (80%)

o Ethanol (EtOH)

Procedure:

e Dissolve quinoxaline-2,3-dione (1 equivalent) in ethanol.

e Add hydrazine hydrate (a significant excess, e.g., 10 equivalents) dropwise to the solution at
room temperature with stirring.

 After the addition is complete, heat the reaction mixture to reflux for approximately 3 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Upon completion, allow the reaction mixture to cool to room temperature.
e The resulting precipitate is collected by filtration.

e The crude product can be purified by recrystallization from ethanol to yield 3-
Hydrazinoquinoxalin-2-ol.

Spectroscopic Analysis

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically
recorded on a 400 MHz or higher spectrometer using DMSO-ds as the solvent. Chemical
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shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

« Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR)
spectrophotometer. Samples are typically prepared as KBr pellets.

o Mass Spectrometry (MS): Electron ionization mass spectra are obtained using a mass
spectrometer, often coupled with a gas chromatograph (GC-MS).

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
3-Hydrazinoquinoxalin-2-ol.
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Caption: Experimental workflow for the synthesis and spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b372169?utm_src=pdf-custom-synthesis
https://arabjchem.org/design-synthesis-of-new-novel-quinoxalin-21h-one-derivatives-incorporating-hydrazone-hydrazine-and-pyrazole-moieties-as-antimicrobial-potential-with-in-silico-adme-and-molecular-docking-simulatio/
https://arabjchem.org/design-synthesis-of-new-novel-quinoxalin-21h-one-derivatives-incorporating-hydrazone-hydrazine-and-pyrazole-moieties-as-antimicrobial-potential-with-in-silico-adme-and-molecular-docking-simulatio/
https://arabjchem.org/design-synthesis-of-new-novel-quinoxalin-21h-one-derivatives-incorporating-hydrazone-hydrazine-and-pyrazole-moieties-as-antimicrobial-potential-with-in-silico-adme-and-molecular-docking-simulatio/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8197120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8197120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8197120/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydrazinylquinoxalin-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydrazinylquinoxalin-2-ol
https://www.benchchem.com/product/b372169#spectroscopic-data-of-3-hydrazinoquinoxalin-2-ol
https://www.benchchem.com/product/b372169#spectroscopic-data-of-3-hydrazinoquinoxalin-2-ol
https://www.benchchem.com/product/b372169#spectroscopic-data-of-3-hydrazinoquinoxalin-2-ol
https://www.benchchem.com/product/b372169#spectroscopic-data-of-3-hydrazinoquinoxalin-2-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b372169?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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